molecular formula C8H11N3O B1428349 3-(Pyrrolidin-3-yloxy)pyridazine CAS No. 1250617-67-4

3-(Pyrrolidin-3-yloxy)pyridazine

Cat. No.: B1428349
CAS No.: 1250617-67-4
M. Wt: 165.19 g/mol
InChI Key: NVYPPHZCEJJMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrrolidin-3-yloxy)pyridazine is a chemical compound of significant interest in pharmaceutical research and drug discovery, serving as a versatile scaffold for the development of novel bioactive molecules. This compound features a pyridazine ring linked to a pyrrolidine moiety via an ether bond, combining two privileged structures in medicinal chemistry. The saturated pyrrolidine ring is highly valued for its 3D coverage and ability to explore pharmacophore space due to sp3-hybridization, which can lead to improved solubility and pharmacokinetic profiles in drug candidates . The pyridazine heterocycle is a known component in various pharmacologically active compounds. Research into pyridazinone-based structures has demonstrated potent vasorelaxant activity, with some derivatives showing superior efficacy to established reference drugs like hydralazine by stimulating endothelial nitric oxide synthase (eNOS) expression and increasing nitric oxide levels . Furthermore, analogous bicyclic nitrogen-containing heterocycles are considered "heteroaromatic molecules of the future," highlighted for their synthetic tractability and potential in probing new biological targets . As a bifunctional building block, 3-(Pyrrolidin-3-yloxy)pyridazine is useful for constructing more complex polycyclic systems. Its structure makes it a promising precursor for developing ligands for the central nervous system (CNS), enzyme inhibitors, and cardiovascular agents. Researchers can leverage this compound to create diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-pyrrolidin-3-yloxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-8(11-10-4-1)12-7-3-5-9-6-7/h1-2,4,7,9H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYPPHZCEJJMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Compound Name Substituents/Modifications Key Biological Activities Reference
3-Chloro-6-((R)-pyrrolidin-3-yloxy)-pyridazine hydrochloride Cl at C3, (R)-pyrrolidinyloxy at C6 Not explicitly stated (synthesis focus)
Triazolo[4,3-b]pyridazine derivatives Aryl groups at C3/C6 (e.g., 4’-tolyl) Antimicrobial, antifungal (e.g., compounds 6b, 7b)
3-Aldehyde-1-phenylpyridazine (3e) Aldehyde at C3, phenyl at C1 Superior antimicrobial activity vs. streptomycin
Imidazo[1,2-b]pyridazine derivatives 3-Phenyl or substituted phenyl groups FLT3 kinase inhibition (nanomolar IC₅₀)
Saturated pyrrolopyridazines Saturated pyrrolidine ring fused to pyridazine Enhanced activity against Pseudomonas aeruginosa and Candida albicans

Key Observations:

Substituent Position :

  • In imidazo[1,2-b]pyridazines, substituents at position 3 (e.g., 3-phenyl) critically influence kinase inhibition potency and selectivity . For 3-(Pyrrolidin-3-yloxy)pyridazine, the pyrrolidinyloxy group at C3 may similarly modulate target binding but with distinct steric/electronic effects compared to aryl groups.
  • Triazolo[4,3-b]pyridazines with para-substituted aryl groups (e.g., 4’-tolyl) exhibit enhanced antimicrobial activity, suggesting that bulky or electron-donating groups improve efficacy .

Stereochemistry and Saturation: indicates that saturated pyrrolidine rings in pyrrolopyridazines enhance activity against Gram-negative bacteria (P. aeruginosa) and fungi (C. albicans), whereas aromatic derivatives target Gram-positive strains (Staphylococcus aureus) . This implies that the saturated pyrrolidine in 3-(Pyrrolidin-3-yloxy)pyridazine may favor similar selectivity. The R/S configuration of the pyrrolidinyloxy group (as in –13) could further influence activity, though specific data is unavailable.

Functional Group Impact :

  • The aldehyde group in 3-aldehyde-1-phenylpyridazine derivatives (e.g., 3e) confers strong antimicrobial activity, likely due to electrophilic reactivity . In contrast, the ether-linked pyrrolidinyloxy group in 3-(Pyrrolidin-3-yloxy)pyridazine may enhance solubility or metabolic stability.

Antimicrobial Activity:

  • Triazolo[4,3-b]pyridazines : Compounds 6b and 7b (4’-tolyl substituents) showed potency comparable to ampicillin and chloramphenicol against E. coli and S. aureus .
  • Pyrrolopyridazines: Saturated derivatives demonstrated superior activity against P.
  • 3-(Pyrrolidin-3-yloxy)pyridazine : Predicted activity may align with saturated pyrrolopyridazines but requires empirical validation.

Kinase Inhibition:

  • Imidazo[1,2-b]pyridazines with 3-phenyl substituents achieved FLT3-ITD kinase inhibition in the nanomolar range (e.g., compound 34f: IC₅₀ = 7–9 nM) .

Q & A

What are the standard synthetic routes for 3-(Pyrrolidin-3-yloxy)pyridazine, and how can microwave-assisted techniques improve yield?

Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions between pyrrolidine derivatives and pyridazine precursors. A common approach is the functionalization of 3,6-dichloropyridazine with pyrrolidin-3-ol under basic conditions. Microwave-assisted synthesis can enhance reaction efficiency by reducing reaction time (from hours to minutes) and improving regioselectivity. For example, microwave irradiation at controlled power (100–150 W) and temperature (80–120°C) in polar solvents (e.g., DMF or acetonitrile) can achieve >85% yield, compared to 50–60% with conventional heating .

How can researchers address regioselectivity challenges during functionalization of 3-(Pyrrolidin-3-yloxy)pyridazine?

Level: Advanced
Methodological Answer:
Regioselectivity issues arise due to competing reactive sites on the pyridazine ring. To mitigate this:

  • Use computational tools (e.g., density functional theory, DFT) to predict reactive sites based on electron density maps.
  • Optimize solvent polarity and temperature: Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the 3-position.
  • Employ protecting groups (e.g., tert-butyldimethylsilyl) to block undesired sites, as demonstrated in analogous pyridazine derivatives .

What spectroscopic and crystallographic methods are essential for characterizing 3-(Pyrrolidin-3-yloxy)pyridazine?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR identify proton environments and confirm substitution patterns (e.g., pyrrolidine oxygen linkage).
  • X-ray Crystallography: Resolves 3D molecular conformation and bond angles. For example, CCDC deposition (e.g., CCDC 1876881) provides reference data for structural validation .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula via exact mass matching.

How can computational modeling enhance the design of experiments for 3-(Pyrrolidin-3-yloxy)pyridazine derivatives?

Level: Advanced
Methodological Answer:
Integrate quantum chemical calculations (e.g., reaction path searches) with experimental data to predict reaction outcomes. The ICReDD framework uses:

  • Transition State Analysis: Identify energy barriers for reaction steps.
  • Machine Learning: Train models on existing datasets to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .

What factorial design approaches are suitable for optimizing reaction conditions?

Level: Basic
Methodological Answer:
Use a 2k factorial design to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example:

  • Factors: Temperature (60°C vs. 100°C), solvent (DMF vs. THF).
  • Response Variables: Yield, purity.
  • Analysis: ANOVA identifies significant factors and interactions, reducing the number of required trials by 50–70% .

How should researchers resolve contradictions in experimental data (e.g., inconsistent yield or selectivity)?

Level: Advanced
Methodological Answer:

  • Reproducibility Checks: Standardize protocols (e.g., moisture-free conditions for hygroscopic reagents).
  • Statistical Analysis: Apply Tukey’s HSD test to identify outlier datasets.
  • Mechanistic Re-evaluation: Use in situ FTIR or HPLC-MS to detect intermediate species or side reactions. Cross-reference with computational models to validate hypotheses .

What safety protocols are critical when handling 3-(Pyrrolidin-3-yloxy)pyridazine in the laboratory?

Level: Basic
Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods for synthesis and purification steps.
  • Storage: Store in airtight containers at 4°C, away from oxidizers. Reference safety data sheets (SDS) for spill management and first-aid measures .

What methodologies are recommended for preliminary toxicity profiling of novel derivatives?

Level: Advanced
Methodological Answer:

  • In Silico Screening: Use tools like ADMET Predictor™ to estimate LD50 and hepatotoxicity.
  • In Vitro Assays: Perform MTT assays on HepG2 cells for cytotoxicity (IC50 values).
  • Metabolic Stability: Assess microsomal half-life (e.g., human liver microsomes) to predict pharmacokinetics.

How can theoretical frameworks guide hypothesis formulation for this compound’s biological activity?

Level: Advanced
Methodological Answer:

  • Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., electron-withdrawing groups on pyridazine) with target binding affinity.
  • Molecular Docking: Simulate interactions with receptors (e.g., kinase enzymes) using AutoDock Vina. Validate with isothermal titration calorimetry (ITC) .

What strategies optimize large-scale synthesis while maintaining purity?

Level: Advanced
Methodological Answer:

  • Flow Chemistry: Continuous flow reactors improve heat/mass transfer, reducing byproducts.
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring.
  • Crystallization Engineering: Use anti-solvent addition (e.g., water in DMSO) to enhance crystal purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.